molecular formula C10H8N2O B2616962 5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde CAS No. 881674-54-0

5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde

Cat. No. B2616962
CAS RN: 881674-54-0
M. Wt: 172.187
InChI Key: MAEDNWRCZDCTDT-UHFFFAOYSA-N
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Description

“5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a pyridine ring, which is a six-membered aromatic ring with two nitrogen atoms. The “5-(2-Pyridyl)” part of the name indicates that the pyridine ring is attached to the 5th carbon of the pyrrole ring. The “3-carbaldehyde” part of the name indicates that there is a formyl group (a carbon double-bonded to an oxygen) attached to the 3rd carbon of the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde” would be characterized by the presence of the pyrrole and pyridine rings, and the formyl group. The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The reactivity of “5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde” would be influenced by the presence of the pyrrole and pyridine rings, and the formyl group. The nitrogen atoms in the rings could act as nucleophiles in reactions, and the formyl group could be involved in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde” would be influenced by the presence of the pyrrole and pyridine rings, and the formyl group. These groups could affect properties such as solubility, melting point, and boiling point .

Mechanism of Action

Without specific information on the intended use or biological activity of “5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde”, it’s difficult to provide a detailed mechanism of action .

Future Directions

The study and application of “5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde” could be a potential area of future research, particularly if it exhibits interesting reactivity or biological activity .

properties

IUPAC Name

5-pyridin-2-yl-1H-pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-5-10(12-6-8)9-3-1-2-4-11-9/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEDNWRCZDCTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-2-yl)-1H-pyrrole-3-carbaldehyde

Synthesis routes and methods

Procedure details

To a solution (50 mL) of [5-(pyridin-2-yl) -1H-pyrrol-3-yl]methanol (0.96 g) in acetonitrile were added tetra-n-propylammonium perruthenate (194 mg), N-methylmorpholine N-oxide (2.98 g) and molecular sieves 4A powder (5 g), and the mixture was stirred at room temperature for 3 hr. The reaction mixture was diluted with ethyl acetate, filtered through celite, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=4:1→1:1) to give the title compound as colorless crystals (yield 270 mg, 29%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
29%

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